Chromic phosphate

Description

Properties

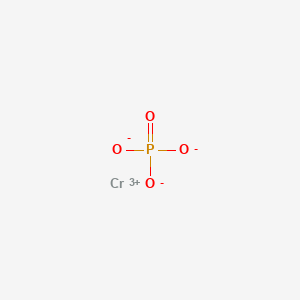

IUPAC Name |

chromium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZBVTPSNGOVRJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrPO4, CrO4P | |

| Record name | chromium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27096-04-4 (chromium(+3)[3:1] salt), 59178-46-0 (chromium(+3)[3:2] salt) | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884435 | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.967 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Gray-brown to black solid; [Merck Index] Insoluble in water; [ACGIH] | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-04-0 | |

| Record name | Chromic phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, chromium(3+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ86ZJ9U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Chromic Phosphate

This guide provides an in-depth overview of chromic phosphate, detailing its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as chromium(III) phosphate, is an inorganic compound with the chemical formula CrPO₄ .[1][2] It exists in both anhydrous and hydrated forms, with the latter including CrPO₄·4H₂O and CrPO₄·6H₂O.[1] The CAS Number for the anhydrous form is 7789-04-0 .[1][2][3][4][5][6][7]

The physical and chemical properties of this compound can vary depending on its hydration state and crystalline form. The anhydrous form is a green solid, while the hexahydrate is violet.[1] It is generally insoluble in water but soluble in acids.[1][4][7]

For ease of comparison, the key quantitative data for different forms of this compound are summarized in the table below.

| Property | Anhydrous this compound (CrPO₄) | This compound Hexahydrate (CrPO₄·6H₂O) |

| Molar Mass | 146.97 g/mol [1][2] | 255.06 g/mol [4] |

| Density | 4.236 g/cm³[1] | 2.42 g/cm³ (at 32.5/4 °C)[4] |

| Melting Point | 1907 °C[1] | 100 °C[4] |

| Boiling Point | 2671 °C[1] | Not applicable |

| Appearance | Green solid[1] | Violet powder[1][7] |

| Solubility in water | Insoluble[1] | Insoluble[4] |

Synthesis and Experimental Protocols

Several methods have been developed for the synthesis of this compound in its various forms. The choice of method depends on the desired properties of the final product, such as its crystalline phase, porosity, and hydration state.

A common method for preparing anhydrous this compound involves a solid-state reaction.

Experimental Protocol:

-

A mixture of 75 mol% chromium(III) oxide (Cr₂O₃) and 25 mol% ammonium hydrogen phosphate ((NH₄)₂HPO₄) is ground together.

-

The resulting mixture is pressed into pellets.

-

The pellets are heated in air at 400 °C for 24 hours to remove ammonia and water.

-

A subsequent heating sequence is applied: 450 °C for 24 hours, 700 °C for 72 hours, 800 °C for 24 hours, and finally 850 °C for 48 hours.

-

The pellets are then gradually cooled to room temperature.[1]

Caption: Workflow for the synthesis of anhydrous this compound.

The hexahydrated form can be prepared by the reduction of chromium trioxide.

Experimental Protocol:

-

Chromium trioxide (CrO₃) is reduced using ethanol in the presence of orthophosphoric acid (H₃PO₄).

-

This reaction is carried out at temperatures ranging from -24 °C to +80 °C.[1]

Caption: Synthesis of hexahydrated this compound.

A gel-like, mesoporous form of this compound can be synthesized through a reduction process followed by a templated synthesis.

Experimental Protocol:

-

Ammonium dichromate ((NH₄)₂Cr₂O₇) is reduced using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃).

-

This reduction is performed in the presence of ammonium dihydrogen phosphate (NH₄H₂PO₄) and urea.

-

The reaction is conducted at an elevated temperature using tetradecyltrimethylammonium bromide (TTBr) as a structure-directing agent to create the mesoporous structure.[1]

Caption: Synthesis of mesoporous this compound.

Applications in Research and Drug Development

This compound has diverse applications, ranging from industrial uses to specialized roles in medicine.

-

Anti-Corrosive Coatings: It is used as a component in anti-corrosive paints and coatings.

-

Catalysis: this compound serves as a catalyst in various chemical reactions.[1]

-

Pigments: Due to its stable and vibrant colors, it has been used as a pigment in paints and ceramics, known as Arnaudon's green or Plessy's green.[7]

A significant application of this compound in the medical field is in the form of its radioactive isotope, This compound P 32 (³²P) . This radiopharmaceutical is used for the treatment of various cancers.[8][9]

Mechanism of Action: this compound P 32 is a pure beta-emitter.[10] When administered, the colloidal particles are phagocytized by macrophages in the targeted cavity, delivering a localized dose of radiation to the surrounding tissues. This localized radiation helps to control malignant effusions and destroy cancer cells with minimal systemic exposure.[10]

Therapeutic Uses:

-

Malignant Effusions: It is used to treat the leakage of fluid into the pleural or peritoneal cavities caused by cancer.[8][9]

-

Ovarian and Prostate Cancer: It can be administered by injection to treat cancers in these organs.[8][9]

-

Radiosynovectomy: Historically, it was used for the treatment of chronic synovitis.[10]

The following diagram illustrates the logical flow of this compound P 32's therapeutic application.

Caption: Therapeutic pathway of this compound P 32.

Quantitative Data for this compound P 32:

| Parameter | Value |

| Half-life | 14.3 days[11] |

| Beta Energy (Mean) | 695 keV[11] |

| Beta Energy (Max) | 1.71 MeV[11] |

| Tissue Penetration | Approx. 2.9 mm in aluminum[11] |

Safety Considerations

Chromium compounds, in general, should be handled with care. While this compound (Cr(III)) is less toxic than hexavalent chromium (Cr(VI)) compounds, appropriate safety measures, such as wearing personal protective equipment, are recommended. For the radiopharmaceutical form, this compound P 32, handling must be done in accordance with regulations for radioactive materials by trained personnel.

References

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 7789-04-0 [smolecule.com]

- 3. CAS 7789-04-0: Chromium phosphate (CrPO4) | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Chromium phosphate (CrPO4) | CrO4P | CID 62673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. drugs.com [drugs.com]

- 9. This compound p 32 (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. openmedscience.com [openmedscience.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Crystal Structure and Isomorphs of Anhydrous CrPO₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, isomorphs, and synthesis of anhydrous chromium(III) phosphate (CrPO₄). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Introduction

Anhydrous chromium(III) phosphate (CrPO₄) is a green, crystalline solid that has garnered interest for its catalytic and anti-corrosive properties. It exists in two primary polymorphic forms, α-CrPO₄ and β-CrPO₄, each with a distinct crystal structure and properties. The transition between these phases is temperature-dependent. Furthermore, the α-CrPO₄ structure type is a template for a range of isomorphous compounds where chromium and phosphorus are partially or fully substituted by other elements. Understanding the crystal chemistry of these materials is crucial for tailoring their properties for specific applications.

Crystal Structure of Anhydrous CrPO₄

Anhydrous CrPO₄ is known to crystallize in two different orthorhombic forms, a low-temperature β-phase and a high-temperature α-phase. The transition from the β to the α phase occurs at temperatures above 1175 °C.[1]

β-CrPO₄

The β-isomorph of CrPO₄ possesses an orthorhombic crystal structure belonging to the space group Cmcm.[1] The structure is characterized by infinite chains of trans edge-sharing CrO₆ octahedra that extend parallel to the c-axis. These octahedral chains are interconnected by PO₄ tetrahedra.[1]

α-CrPO₄

The α-isomorph of CrPO₄ also has an orthorhombic crystal structure, but it belongs to the Imma space group.[1] Its structure is a three-dimensional network of linked polyhedra, where CrO₆ octahedra and PO₄ tetrahedra share common edges.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for the α and β phases of anhydrous CrPO₄.

Table 1: Crystal Data and Structure Refinement for β-CrPO₄

| Parameter | Value |

| Empirical formula | CrPO₄ |

| Formula weight | 146.97 g/mol |

| Crystal system | Orthorhombic |

| Space group | Cmcm |

| a (Å) | 5.165 |

| b (Å) | 7.750 |

| c (Å) | 6.131 |

| Volume (ų) | 245.5 |

| Z | 4 |

Data sourced from Wikipedia.[1]

Table 2: Crystal Data and Structure Refinement for α-CrPO₄

| Parameter | Value |

| Empirical formula | CrPO₄ |

| Formula weight | 146.97 g/mol |

| Crystal system | Orthorhombic |

| Space group | Imma |

| a (Å) | 10.380 |

| b (Å) | 12.845 |

| c (Å) | 6.278 |

| Volume (ų) | 836.9 |

| Z | 8 |

Data sourced from Wikipedia.[1]

Isomorphs of α-CrPO₄

The α-CrPO₄ structure type is common to a number of other inorganic phosphates. These isomorphs are formed by substituting Cr³⁺ with other trivalent cations. The table below provides a comparative overview of the crystallographic data for some of these isomorphous compounds.

Table 3: Crystallographic Data for α-CrPO₄ Isomorphs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |

| α-CrPO₄ | Imma | 10.380 | 12.845 | 6.278 | 836.9 |

| NaCuCr₂(PO₄)₃ | Imm2 | 10.533 | 13.208 | 6.471 | 900.2 |

| NaCoCr₂(PO₄)₃ | Imma | 10.415 | 13.109 | 6.440 | 879.3 |

| NaNiCr₂(PO₄)₃ | Imma | 10.358 | 13.011 | 6.386 | 860.9 |

Experimental Protocols

Synthesis of Anhydrous CrPO₄

This method involves the high-temperature reaction of chromium(III) oxide and a phosphate source.

Reactants:

-

Chromium(III) oxide (Cr₂O₃), 75 mol%

-

Ammonium hydrogen phosphate ((NH₄)₂HPO₄), 25 mol%

Procedure:

-

Thoroughly grind a stoichiometric mixture of Cr₂O₃ and (NH₄)₂HPO₄ in a mortar and pestle.

-

Press the resulting powder into pellets.

-

Place the pellets in an alumina crucible and heat in a furnace under an air atmosphere at 400 °C for 24 hours to remove ammonia and water.

-

Subject the pellets to the following heating sequence:

-

450 °C for 24 hours

-

700 °C for 72 hours

-

800 °C for 24 hours

-

850 °C for 48 hours

-

-

After the final heating step, gradually cool the furnace to room temperature. The resulting product will be β-CrPO₄.[1]

This method is suitable for obtaining well-formed single crystals of α-CrPO₄.

Apparatus:

-

Sealed silica ampoule

-

Two-zone tube furnace

Reactants:

-

Polycrystalline β-CrPO₄ (synthesized via the solid-state method)

-

Chlorine gas (Cl₂) as the transporting agent

Procedure:

-

Place a small amount of polycrystalline β-CrPO₄ at one end of a silica ampoule.

-

Evacuate and seal the ampoule after introducing a small amount of chlorine gas.

-

Place the ampoule in a two-zone tube furnace, creating a temperature gradient.

-

Heat the source zone (containing the β-CrPO₄) to 1100 °C and the growth zone to 1000 °C.

-

Over time, CrPO₄ will be transported via the gas phase and deposit as single crystals of α-CrPO₄ in the cooler zone.

Characterization

Powder X-ray diffraction is the primary technique for phase identification and crystal structure analysis of anhydrous CrPO₄.

Instrumentation:

-

A high-resolution powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is recommended.

Data Collection:

-

2θ Range: 10-80°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

Data Analysis:

-

The collected diffraction patterns are compared with standard diffraction patterns from databases such as the JCPDS-ICDD for phase identification.

-

For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to obtain lattice parameters, atomic coordinates, and other structural details.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of anhydrous CrPO₄.

Caption: Phase transition relationship between β-CrPO₄ and α-CrPO₄.

References

Unveiling the Low-Temperature Magnetism of β-CrPO₄: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the magnetic properties of the β-polymorph of chromium(III) orthophosphate (β-CrPO₄) at low temperatures. This material exhibits intriguing magnetic ordering phenomena that are of significant interest to the materials science and solid-state chemistry communities. The information presented herein is compiled from available scientific literature, providing a foundational understanding for further research and application.

Core Magnetic Properties

At low temperatures, β-CrPO₄ undergoes a transition from a paramagnetic to an antiferromagnetically ordered state. The key magnetic characteristics are summarized below.

| Magnetic Property | Value |

| Néel Temperature (Tₙ) | 37 K |

| Low-Temperature Magnetic Structure (at 5 K) | Cycloidal Spiral |

Table 1: Summary of the key low-temperature magnetic properties of β-CrPO₄.

Experimental Determination of Magnetic Properties

The characterization of the magnetic properties of β-CrPO₄ was primarily achieved through two key experimental techniques: magnetic susceptibility measurements and powder neutron diffraction.

Magnetic Susceptibility Measurements

Objective: To determine the temperature at which the material transitions from a paramagnetic to an ordered magnetic state (the Néel temperature).

General Protocol:

-

A powdered sample of β-CrPO₄ is placed within a sensitive magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically from room temperature down to cryogenic temperatures (e.g., liquid helium temperatures).

-

These measurements are performed under a constant, applied magnetic field.

-

The magnetic susceptibility (χ) is calculated from the measured magnetic moment.

-

The Néel temperature is identified as the temperature at which a distinct peak or cusp is observed in the magnetic susceptibility versus temperature plot, indicating the onset of antiferromagnetic ordering.

Powder Neutron Diffraction

Objective: To determine the precise arrangement of the magnetic moments (spins) of the Cr³⁺ ions in the crystal lattice at temperatures below the Néel temperature.

General Protocol:

-

A polycrystalline (powder) sample of β-CrPO₄ is loaded into a sample holder suitable for cryogenic temperatures.

-

The sample is placed in a neutron diffractometer and cooled to a temperature well below the Néel temperature (e.g., 5 K).

-

A monochromatic beam of neutrons is directed at the sample.

-

The neutrons are diffracted by the atomic nuclei and, crucially, by the magnetic moments of the chromium ions.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

The diffraction pattern contains both nuclear Bragg peaks (from the crystal structure) and magnetic Bragg peaks (from the ordered magnetic structure).

-

By analyzing the positions and intensities of the magnetic Bragg peaks, the magnetic structure can be determined. For β-CrPO₄, this analysis revealed a complex cycloidal spiral arrangement of the magnetic moments.

Visualizing the Experimental Workflow

The logical flow of experiments to characterize the low-temperature magnetic properties of β-CrPO₄ can be visualized as follows:

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Chromic Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and thermal stability of chromic phosphate (CrPO₄). The information is intended to support research, development, and application of this inorganic compound in various scientific and industrial fields, including its potential use as a stable coating or component in advanced materials.

Physicochemical and Thermodynamic Properties

This compound is a deeply colored solid that can exist in anhydrous and hydrated forms. The anhydrous form is green, while the hexahydrate (CrPO₄·6H₂O) is violet.[1] It is generally insoluble in water but soluble in strong acids and alkalis.[2]

Table 1: Physicochemical Properties of this compound (CrPO₄)

| Property | Value | Citation(s) |

| Chemical Formula | CrPO₄ | [1] |

| Molar Mass | 146.97 g/mol | [1][3] |

| Appearance | Green powder (anhydrous) | [1] |

| Density | 4.236 g/cm³ | [1] |

| Melting Point | 1907 °C | [1] |

| Boiling Point | 2671 °C | [1] |

| Solubility in Water | Insoluble | [1][2] |

| Crystal Structure | Monoclinic (β-form), Orthorhombic (α-form) | [1] |

Note: Standard enthalpy of formation (ΔH° f), standard Gibbs free energy of formation (ΔG° f), standard molar entropy (S°), and heat capacity (C p) for CrPO₄ are not consistently reported in readily available thermodynamic databases. Researchers should consult specialized thermochemical data compilations for the most current information.

Thermal Stability and Decomposition

This compound exhibits high thermal stability. Thermogravimetric analysis (TGA) has shown that it undergoes decomposition at very high temperatures.

Table 2: Thermal Stability of this compound

| Parameter | Value | Conditions | Citation(s) |

| Decomposition Onset Temperature | 1450 °C | Helium atmosphere, 10 °C/min heating rate | |

| Decomposition Reaction | 2CrPO₄(s) → Cr₂O₃(s) + P₂O₅(g) | High temperature | |

| Phase Transition | β-CrPO₄ to α-CrPO₄ | Above 1175 °C | [1] |

The decomposition of this compound at 1450 °C results in the formation of chromium(III) oxide and phosphorus pentoxide. This high decomposition temperature underscores the compound's excellent thermal stability, making it suitable for high-temperature applications.

Caption: Relationship between heat application and the thermal stability and decomposition of CrPO₄.

Experimental Protocols

The characterization of this compound's properties involves several key experimental techniques. Detailed methodologies from cited literature are provided below.

A common method for preparing anhydrous CrPO₄ involves a solid-state reaction.

-

Materials: Chromium(III) oxide (Cr₂O₃) and ammonium hydrogen phosphate ((NH₄)₂HPO₄).

-

Procedure:

-

A mixture of 75 mol% Cr₂O₃ and 25 mol% (NH₄)₂HPO₄ is prepared and thoroughly ground.

-

The mixture is pressed into pellets.

-

The pellets are heated in air at 400 °C for 24 hours to remove ammonia and water.

-

A subsequent heating sequence is performed: 450 °C for 24 hours, 700 °C for 72 hours (3 x 24h), 800 °C for 24 hours, and finally 850 °C for 48 hours (2 x 24h).

-

The resulting pellets are then gradually cooled to room temperature.

-

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are crucial for determining thermal stability and decomposition pathways.

-

Apparatus: An example instrument is the SDT 2960 from TA Instruments.

-

Sample Preparation: Approximately 6 mg of the this compound sample is placed in a quartz crucible.

-

Experimental Conditions:

-

Atmosphere: Helium.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Typically from room temperature up to 1500 °C or higher to observe the full decomposition.

-

-

Data Collection: The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

XRD is used to identify the crystalline phases present in the synthesized material and to study phase transitions.

-

Apparatus: A diffractometer such as the DRON-3 is used.

-

Radiation Source: CoKα radiation with an Fe filter.

-

Sample Preparation: A powdered sample of this compound is prepared and mounted on a sample holder.

-

Procedure:

-

The sample is exposed to the X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.

-

Caption: Workflow for the synthesis and subsequent thermal and structural characterization of CrPO₄.

Relevance for Drug Development and Research

While this compound is not typically a direct active pharmaceutical ingredient, its properties are relevant to drug development in several areas:

-

Coatings: Its high thermal stability and chemical inertness make it a candidate for coatings on medical devices or implants that may undergo high-temperature sterilization processes.

-

Drug Delivery: As a stable, insoluble material, it could be investigated for use in composite materials for controlled-release drug delivery systems, where its inert matrix properties would be beneficial.

-

Catalysis: In some applications, chromium compounds act as catalysts. The well-defined structure and high surface area of certain forms of this compound could be exploited in the synthesis of pharmaceutical intermediates.

A thorough understanding of the thermodynamic stability of this compound is essential for ensuring its integrity and performance in any of these potential applications, preventing unintended degradation and release of its constituent elements.

References

An In-depth Technical Guide to the Solubility of Chromic Phosphate in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromic phosphate (CrPO₄) in various aqueous environments. This compound, an inorganic compound with low aqueous solubility, has applications in pigments, anti-corrosive coatings, and potentially as a phosphate source in specific formulations. Understanding its solubility characteristics is crucial for its application and for assessing its environmental and biological fate. This document details the solubility of this compound in pure water, acidic and basic solutions, and in the presence of complexing agents, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the chemical composition of the aqueous medium, particularly pH and the presence of complexing ligands. The intrinsic solubility in pure water is very low, but it increases substantially in acidic and chelating environments.

Table 1: Solubility of this compound in Various Aqueous Solutions

| Solvent System | Temperature (°C) | pH | Solubility | Ksp | Notes |

| Pure Water | 25 | ~7 | 1.55 x 10⁻¹² mol/L (2.28 x 10⁻¹⁰ g/L) | 2.4 x 10⁻²³[1][2][3] | Calculated from the solubility product constant. |

| Acidic Solutions (e.g., HCl, H₂SO₄) | Not specified | < 7 | Soluble[4][5][6] | - | Solubility increases significantly with decreasing pH due to the protonation of the phosphate anion. Specific quantitative data is not readily available in the literature. |

| Basic Solutions (e.g., NaOH, NH₄OH) | Not specified | > 7 | Sparingly soluble to soluble | - | Solubility is influenced by the formation of soluble hydroxo complexes of chromium(III).[7] Limited quantitative data is available. |

| Complexing Agent Solutions (e.g., EDTA, Citrate) | Not specified | Varies | Increased solubility | - | Formation of stable chromium(III)-ligand complexes drives the dissolution. Quantitative data is dependent on the specific ligand and its concentration. |

Note: The solubility in acidic and basic solutions is highly dependent on the concentration of the acid or base.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound involves establishing equilibrium between the solid and the solvent, followed by the quantitative analysis of the dissolved species.

Shake-Flask Method for Equilibrium Establishment

The most common method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of flasks containing the desired aqueous solution (e.g., deionized water, buffer of specific pH, acid or base solution of known concentration). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the flasks and agitate them at a constant temperature using a mechanical shaker or a magnetic stirrer. The equilibration time should be sufficient to reach a steady state, which for sparingly soluble salts, may take 24 hours or longer. It is recommended to perform preliminary studies to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation and/or filtration. Use a filter with a pore size small enough to retain the solid particles (e.g., 0.22 µm).

-

Sample Analysis: Analyze the clear supernatant for the concentration of dissolved chromium(III) and/or phosphate ions using a suitable analytical technique.

Analytical Techniques for Quantifying Dissolved Species

ICP-OES is a highly sensitive and accurate method for determining the elemental composition of aqueous samples, making it ideal for measuring the concentration of dissolved chromium and phosphorus.

Protocol for Chromium and Phosphorus Analysis:

-

Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment with a suitable solvent (typically 2% nitric acid) to bring the analyte concentrations within the linear dynamic range of the instrument.

-

Instrument Calibration: Prepare a series of calibration standards of known chromium and phosphorus concentrations.

-

Analysis: Aspirate the prepared samples and standards into the ICP-OES instrument. The instrument measures the intensity of the light emitted at specific wavelengths for chromium and phosphorus, which is proportional to their concentrations.

-

Quantification: Determine the concentration of chromium and phosphorus in the unknown samples by comparing their emission intensities to the calibration curve.

For the determination of phosphate, a colorimetric method can be employed. The sample containing phosphate is reacted with a reagent to form a colored complex, and the absorbance of the solution is measured.

Molybdenum Blue Method for Phosphate Determination:

-

Reagent Preparation: Prepare an ammonium molybdate solution and a reducing agent solution (e.g., stannous chloride or ascorbic acid).

-

Color Development: Add the ammonium molybdate solution to an aliquot of the filtered supernatant, followed by the reducing agent. This reaction forms a heteropoly blue complex.

-

Absorbance Measurement: After a specified time for color development, measure the absorbance of the solution at a specific wavelength (typically around 880 nm) using a UV-Vis spectrophotometer.

-

Quantification: Prepare a calibration curve using standard phosphate solutions and determine the phosphate concentration in the sample.

For chromium(III) determination, a complexing agent that forms a colored complex with Cr(III) can be used, such as 1,5-diphenylcarbazide after oxidation of Cr(III) to Cr(VI).

This method is suitable for determining the concentration of chromium(III) ions. It involves the titration of the sample with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA).

Protocol for Chromium(III) Titration:

-

Sample Preparation: Take a known volume of the filtered supernatant and adjust the pH to a suitable range for the complexation reaction (typically pH 4-6).

-

Titration: Add a suitable metal-ion indicator and titrate the solution with a standardized EDTA solution. The endpoint is indicated by a color change.

-

Calculation: The concentration of chromium(III) in the sample can be calculated from the volume of EDTA solution used and the stoichiometry of the reaction.

Dissolution Mechanisms and Signaling Pathways

The dissolution of this compound in different aqueous media is governed by chemical equilibria that can be represented as signaling pathways or reaction workflows.

Dissolution in Pure Water

In pure water, this compound dissolves to a very small extent, establishing an equilibrium between the solid and its constituent ions.

Caption: Dissolution equilibrium of this compound in pure water.

Dissolution in Acidic Solutions

In acidic solutions, the phosphate ions (PO₄³⁻) are protonated to form HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium of this compound to the right, leading to increased solubility.

Caption: Dissolution pathway of this compound in acidic solutions.

Dissolution in the Presence of Complexing Agents (e.g., EDTA)

Complexing agents like EDTA form highly stable, soluble complexes with chromium(III) ions. This complexation removes Cr³⁺ from the solution, thereby shifting the dissolution equilibrium of CrPO₄ to the right and significantly increasing its solubility.

Caption: Dissolution pathway of this compound with a complexing agent.

Experimental Workflow for Solubility Determination

The overall experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for this compound solubility determination.

Conclusion

The solubility of this compound is highly dependent on the aqueous environment. While it is sparingly soluble in pure water, its solubility is significantly enhanced in acidic solutions and in the presence of strong complexing agents. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling its dissolution, predicting its behavior in various formulations, and assessing its potential environmental and biological interactions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the accurate determination of this compound solubility in diverse aqueous systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solved The Solubility Product Constant for chromium(III) | Chegg.com [chegg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Historical Discovery and Early Applications of Chromium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery of elemental chromium and the subsequent development of its early industrial applications. It details the seminal experiments, outlines the chemical principles, and presents the quantitative data that underpinned the use of chromium compounds in pigments, leather tanning, and electroplating during the 18th, 19th, and early 20th centuries.

The Discovery and Isolation of Chromium (1797-1798)

The discovery of chromium is credited to the French chemist Louis Nicolas Vauquelin in 1797.[1][2] His work, published in the Annales de Chimie, detailed the analysis of a vibrant orange-red mineral from Siberia known as crocoite (Siberian red lead).[1][2] Through a series of meticulous experiments, Vauquelin deduced the presence of a new metallic element, which he named chrome (from the Greek word chrōma, meaning color) due to the vast and vivid array of colors its compounds produced.[1][2] He successfully isolated the metallic form in 1798.

Experimental Protocol: Isolation of Chromium from Crocoite (Vauquelin, 1798)

While Vauquelin's original publication does not specify all parameters with modern precision, the following protocol is a reconstruction of his method based on his detailed descriptions. The process involves two main stages: the synthesis of chromium oxide from the ore and the subsequent reduction of the oxide to metallic chromium.

Stage 1: Synthesis of Chromium(III) Oxide (Cr₂O₃) from Crocoite (PbCrO₄)

-

Digestion of Ore:

-

Powdered crocoite (PbCrO₄) is repeatedly digested with a solution of potassium carbonate (K₂CO₃). This reaction precipitates the lead as lead carbonate (PbCO₃) and brings the chromate into solution as potassium chromate (K₂CrO₄).

-

Reaction:PbCrO₄(s) + K₂CO₃(aq) → PbCO₃(s) + K₂CrO₄(aq)

-

-

Separation:

-

The mixture is filtered to separate the insoluble lead carbonate precipitate from the yellow aqueous solution of potassium chromate.

-

-

Precipitation of Chromic Acid:

-

The potassium chromate solution is neutralized with an acid (Vauquelin used nitric acid and also experimented with hydrochloric acid), causing the precipitation of a red chromium-containing compound, likely a form of chromic acid or dichromate.

-

-

Formation of Chromium Oxide:

-

The resulting precipitate is washed, dried, and then strongly heated (calcined). This thermal decomposition yields chromium(III) oxide (Cr₂O₃), a stable green powder.

-

Stage 2: Reduction of Chromium(III) Oxide to Metallic Chromium

-

Preparation of Crucible:

-

A crucible is fashioned from charcoal.

-

-

Reduction:

-

The dried green chromium(III) oxide powder is placed inside the charcoal crucible.

-

-

Heating:

-

The crucible is placed in a high-temperature oven and heated intensely. The carbon from the crucible acts as the reducing agent, removing oxygen from the chromium oxide.

-

Reaction:2Cr₂O₃(s) + 3C(s) → 4Cr(s) + 3CO₂(g)

-

-

Isolation:

-

Upon cooling, a network of grayish-white metallic needles is found within the crucible. This is isolated metallic chromium.

-

References

Technical Guide: Spectroscopic Analysis of Chromium(III) Phosphate Compounds using IR and EPR

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) phosphate (CrPO₄) and its related compounds are inorganic materials with applications ranging from catalysts and anti-corrosive pigments to potential use in various industrial and pharmaceutical contexts.[1] A thorough characterization of their structural and electronic properties is essential for understanding their function and for the development of new applications. Infrared (IR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful, complementary techniques for this purpose.

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups and crystal structure.[2] For chromium(III) phosphates, it is particularly useful for identifying the phosphate (PO₄³⁻) and chromium-oxygen (Cr-O) bonding environments.[1] EPR spectroscopy is a magnetic resonance technique specifically used to study materials with unpaired electrons.[3] Since chromium(III) has a d³ electron configuration with three unpaired electrons, EPR provides detailed insights into its oxidation state, coordination geometry, and magnetic interactions with neighboring ions.[4]

This technical guide provides an in-depth overview of the synthesis and subsequent analysis of chromium(III) phosphate compounds by IR and EPR spectroscopy, including experimental protocols, data interpretation, and a summary of key spectroscopic data.

Synthesis of Chromium(III) Phosphate Compounds

The properties of chromium(III) phosphate can be highly dependent on its synthesis method, which determines its phase (e.g., α-CrPO₄, β-CrPO₄), hydration state, and morphology.[5] Several methods have been reported for their synthesis.

Experimental Protocols for Synthesis

Protocol 2.1.1: Solid-State Reaction (for Anhydrous Polycrystalline Samples) This method is suitable for producing various anhydrous chromium phosphates like Cr(PO₃)₃, Cr₄(P₂O₇)₃, Cr₂P₄O₁₃, and β-CrPO₄.[1][6]

-

Precursor Preparation: Thoroughly grind a mixture of chromium(III) oxide (Cr₂O₃) and ammonium dihydrogen phosphate ((NH₄)₂HPO₄) in a mortar and pestle.[6][7] For amorphous CrPO₄, a molar ratio of 75% Cr₂O₃ to 25% (NH₄)₂HPO₄ is used.[5]

-

Pelletizing: Press the resulting powder mixture into pellets.

-

Calcination: Heat the pellets in an alumina crucible under air. A multi-step heating sequence is often employed to first remove ammonia and water at a lower temperature (e.g., 400°C for 24 hours) before proceeding to higher temperatures (e.g., sequential heating at 450°C, 700°C, 800°C, and 850°C for 24-72 hours each) to achieve the desired crystalline phase.[5][7]

-

Cooling: Gradually cool the furnace to room temperature to obtain the final product.

-

Purity Check: Verify the phase purity of the synthesized compounds using X-ray diffraction (XRD).[6]

Protocol 2.1.2: Aqueous Precipitation (for Hydrated CrPO₄) This method is used to produce hydrated forms such as CrPO₄·6H₂O.

-

Reduction: Reduce chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄).[5]

-

Temperature Control: Maintain the reaction temperature in a range from -24°C to +80°C.[5]

-

Isolation: The violet hexahydrate, CrPO₄·6H₂O, precipitates from the solution and can be isolated by filtration.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a fundamental tool for confirming the presence of phosphate groups and probing the local structure of the crystal lattice.

Principles of IR Analysis for Phosphates

The free phosphate ion (PO₄³⁻) has a tetrahedral (Tᵈ) symmetry and exhibits four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric stretching (~938 cm⁻¹) - IR inactive.

-

ν₂ (E): Symmetric bending (~420 cm⁻¹) - IR inactive.

-

ν₃ (F₂): Asymmetric stretching (~1017 cm⁻¹) - IR active.

-

ν₄ (F₂): Asymmetric bending (~567 cm⁻¹) - IR active.

In a solid crystal lattice, the site symmetry of the PO₄³⁻ ion is typically lower than Tᵈ. This reduction in symmetry causes the degenerate modes (ν₃ and ν₄) to split and the IR-inactive modes (ν₁ and ν₂) to become active.[8] Therefore, the complexity of the IR spectrum provides valuable information about the crystalline environment of the phosphate groups.[9] The spectra of chromium(III) phosphates can be broadly divided into two regions: P-O stretching vibrations (approx. 700-1400 cm⁻¹) and a region corresponding to O-P-O bending and Cr-O bond vibrations (approx. 300-700 cm⁻¹).[1]

Experimental Protocol: Solid-State IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind ~1-2 mg of the synthesized chromium(III) phosphate compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum, typically by co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio over a range of 4000-300 cm⁻¹.

-

IR Data for Chromium(III) Phosphate Compounds

The following table summarizes the characteristic IR absorption bands for several chromium(III) phosphate compounds as reported in the literature.

| Compound | P-O Stretching Region (cm⁻¹) | O-P-O Bending & Cr-O Stretching Region (cm⁻¹) | Reference |

| β-CrPO₄ | 1284, 1208, 1136, 1084, 1048, 944, 920 | 716, 652, 592, 556, 468, 416, 372, 296 | [1][6] |

| Cr(PO₃)₃ | 1236, 1152, 1120, 1088, 1044, 976, 768, 720 | 584, 556, 512, 484, 400, 356 | [1][6] |

| Cr₄(P₂O₇)₃ | 1288, 1256, 1212, 1136, 1084, 1044, 1004, 968, 900, 745 | 672, 628, 620, 528, 428, 384 | [1][6] |

| Cr₂P₄O₁₃ | 1280, 1256, 1212, 1084, 1004, 976, 776 | 620, 500, 388 | [1][6] |

Visualization of IR Spectral Interpretation

The following diagram illustrates the logical relationship between the structure of phosphate units and their characteristic IR spectral regions.

Caption: Relationship between structural units and observed IR spectral regions.

Electron Paramagnetic Resonance (EPR) Spectroscopy Analysis

EPR is indispensable for studying the electronic environment of the paramagnetic Cr³⁺ centers in phosphate compounds.

Principles of EPR for Cr(III)

Cr³⁺ is a d³ ion with a ground state spin S = 3/2. In an octahedral or distorted octahedral environment, the EPR spectrum is influenced by:

-

The g-factor: This parameter is sensitive to the local electronic structure. For isolated Cr³⁺ ions, the spectrum can be highly anisotropic with g-values deviating significantly from the free-electron value (gₑ ≈ 2.0023).[1]

-

Zero-Field Splitting (ZFS): In symmetries lower than cubic, the spin sublevels are split even in the absence of an external magnetic field. This can lead to broad and complex spectra.

-

Exchange Interactions: In many solid-state materials, paramagnetic centers like Cr³⁺ are close enough to interact magnetically. Strong antiferromagnetic (AFM) or ferromagnetic exchange coupling between Cr³⁺ ions can average out the anisotropies and lead to a single, relatively narrow, and intense Lorentzian line, often with a g-value close to 2.[1][6] This phenomenon is known as exchange narrowing.

Experimental Protocol: Solid-State EPR Spectroscopy

-

Sample Preparation:

-

Place a small amount of the powdered chromium(III) phosphate sample (typically 5-10 mg) into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).

-

Gently tap the tube to pack the powder at the bottom to a consistent height.

-

-

Data Acquisition:

-

Place the EPR tube inside the microwave cavity of an X-band (~9.4 GHz) EPR spectrometer.

-

Insert the cavity into a cryostat for low-temperature measurements. It is often necessary to cool samples to liquid nitrogen (77 K) or liquid helium (e.g., 4 K) temperatures to observe well-resolved spectra, as spin-lattice relaxation times increase at lower temperatures.[4]

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Record the EPR spectrum by sweeping the external magnetic field while irradiating the sample with a constant microwave frequency. The spectrum is typically recorded as the first derivative of the absorption signal.[10]

-

Key parameters to set include: microwave frequency, microwave power, magnetic field sweep range, modulation frequency, modulation amplitude, and temperature.

-

EPR Data for Chromium(III) Phosphate Compounds

For the reported polycrystalline chromium(III) phosphate compounds, the EPR spectra are dominated by exchange interactions rather than the signals of isolated Cr³⁺ ions.[6]

| Compound | Effective g-factor (g_eff) | Linewidth (ΔB) | Interpretation | Reference |

| β-CrPO₄ | ~1.972 | Narrow, Intense | Strong antiferromagnetic (AFM) coupling between Cr³⁺ ions. | [1][6] |

| Cr(PO₃)₃ | ~1.972 | Narrow, Intense | Cr³⁺-Cr³⁺ exchange coupled pairs or clusters. | [1][6] |

| Cr₄(P₂O₇)₃ | ~1.972 | Narrow, Intense (superposition of two Lorentzian lines) | Indicates two different magnetic centers or environments, both with strong exchange coupling. | [1][6] |

| Cr₂P₄O₁₃ | ~1.972 | Narrow, Intense | AFM coupled pairs or clusters. PO₄ tetrahedra likely mediate superexchange interactions. | [1][6] |

The observation of a single Lorentzian line at g ≈ 1.97 is a hallmark of strong magnetic exchange between Cr³⁺ ions in these phosphate lattices.[6] For comparison, isolated Cr³⁺ ions would typically show a strongly anisotropic signal with effective g-values around g|| ~ 5 and g⊥ ~ 1.9.[1]

Visualization of EPR Signal Origin

This diagram illustrates the factors leading to the observed EPR signal in solid-state chromium(III) phosphates.

Caption: Interpretation of the EPR signal in chromium(III) phosphate compounds.

Integrated Workflow for Spectroscopic Analysis

A systematic workflow is critical for the comprehensive characterization of these materials. The process integrates synthesis with multiple analytical techniques for a complete structural and electronic profile.

Caption: Integrated workflow for synthesis and spectroscopic characterization.

Conclusion

The combined application of IR and EPR spectroscopy provides a powerful framework for the detailed characterization of chromium(III) phosphate compounds. IR spectroscopy effectively elucidates the local coordination and vibrational characteristics of the phosphate and chromate structural units. EPR spectroscopy offers unique insight into the electronic properties of the Cr³⁺ centers, revealing that in solid-state lattices, they are typically not isolated but engage in strong magnetic exchange interactions. This integrated approach, beginning with controlled synthesis and followed by complementary spectroscopic analyses, is crucial for establishing structure-property relationships essential for the rational design and application of these materials in research and industry.

References

- 1. ipme.ru [ipme.ru]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 5. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromium(III) phosphate - Wikiwand [wikiwand.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ufop.br [repositorio.ufop.br]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hydrates of Chromium(III) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrated forms of chromium(III) phosphate, focusing on their synthesis, properties, and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are working with or interested in these compounds.

Introduction to Chromium(III) Phosphate and its Hydrates

Chromium(III) phosphate, CrPO₄, is an inorganic compound that can exist in an anhydrous state as well as in several hydrated forms.[1] The degree of hydration significantly influences the compound's chemical and physical properties. The most commonly encountered forms are the anhydrous (CrPO₄), tetrahydrate (CrPO₄·4H₂O), and hexahydrate (CrPO₄·6H₂O).[1] These compounds are typically deeply colored solids, with the anhydrous form being green and the hexahydrate appearing violet.[1] The various forms of chromium(III) phosphate have applications as pigments, catalysts, and in the formulation of corrosion-resistant coatings.[2]

Physicochemical Properties

The properties of chromium(III) phosphate hydrates vary significantly with their degree of hydration. A summary of their key quantitative properties is presented in the tables below for easy comparison.

Table 1: General Properties of Chromium(III) Phosphate Hydrates

| Property | Anhydrous (CrPO₄) | Tetrahydrate (CrPO₄·4H₂O) | Hexahydrate (CrPO₄·6H₂O) |

| Chemical Formula | CrPO₄ | CrPO₄·4H₂O | CrPO₄·6H₂O |

| Molar Mass | 146.97 g/mol [1] | 219.03 g/mol [3] | 255.06 g/mol |

| Appearance | Green solid[1] | Purple powder[2] | Violet solid[1] |

| Density | 4.236 g/cm³[1] | 2.26 g/mL at 25°C[2] | ~2.12 g/mL at 25°C[4][5][6] |

| Melting Point | 1907 °C[1] | 120-140 °C (decomposes)[4][5][6] | 120-140 °C (decomposes)[4][5][6] |

| Solubility in Water | Insoluble[1] | Insoluble[2] | Insoluble |

Table 2: Crystallographic Data for Anhydrous Chromium(III) Phosphate Isomorphs

| Isomorph | Crystal System | Space Group | Lattice Parameters (nm) |

| α-CrPO₄ | Orthorhombic | Imma | a = 1.0380, b = 1.2845, c = 0.6278[1] |

| β-CrPO₄ | Orthorhombic | Cmcm | a = 0.5165, b = 0.7750, c = 0.6131[1] |

Interconversion of Chromium(III) Phosphate Hydrates

The different hydrated forms of chromium(III) phosphate can be interconverted, primarily through hydration and dehydration processes. The hexahydrate is the most hydrated form and can be dehydrated by heating to form lower hydrates and eventually the anhydrous form. The anhydrous form can be prepared through high-temperature solid-state reactions.

Caption: Interconversion pathways of chromium(III) phosphate hydrates.

Experimental Protocols

Detailed methodologies for the synthesis of the primary forms of chromium(III) phosphate are provided below. These protocols are compiled from literature sources to provide a clear, step-by-step guide for laboratory preparation.

Synthesis of Chromium(III) Phosphate Hexahydrate (CrPO₄·6H₂O)

This protocol is based on the reduction of a chromium(VI) precursor in the presence of phosphoric acid.

Materials:

-

Chromium trioxide (CrO₃)

-

Ethanol (95%)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Distilled water

-

Ice bath

Procedure:

-

In a fume hood, dissolve a specific molar amount of chromium trioxide in a minimal amount of distilled water in a flask.

-

Add a stoichiometric excess of orthophosphoric acid to the chromium trioxide solution.

-

Cool the mixture in an ice bath to between -10°C and 0°C.

-

Slowly add ethanol dropwise to the cooled solution while stirring continuously. The ethanol acts as a reducing agent. Maintain the temperature of the reaction mixture below 10°C. The color of the solution will change from orange/red to green and then to a violet precipitate.

-

After the addition of ethanol is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the violet precipitate by vacuum filtration.

-

Wash the precipitate several times with cold distilled water, followed by a wash with a small amount of cold ethanol.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis of Anhydrous Chromium(III) Phosphate (CrPO₄)

This protocol describes a solid-state reaction method.

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

Ammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Mortar and pestle

-

Pellet press

-

High-temperature furnace

Procedure:

-

Calculate the required masses of chromium(III) oxide and ammonium hydrogen phosphate for a 3:1 molar ratio of Cr₂O₃ to (NH₄)₂HPO₄.

-

Thoroughly grind the calculated amounts of the reactants together in a mortar and pestle to ensure a homogenous mixture.

-

Press the resulting powder into pellets using a pellet press.

-

Place the pellets in a ceramic crucible and heat in a furnace under an air atmosphere at 400°C for 24 hours. This initial heating step serves to remove ammonia and water.

-

After the initial heating, subject the pellets to the following heating sequence: 450°C for 24 hours, 700°C for 72 hours, 800°C for 24 hours, and finally 850°C for 48 hours.

-

After the final heating step, allow the pellets to cool down to room temperature gradually.

-

The resulting green solid is anhydrous chromium(III) phosphate.

General Experimental Workflow for Characterization

The characterization of synthesized chromium(III) phosphate hydrates is crucial to confirm their identity, purity, and properties. A general workflow for characterization is outlined below.

Caption: A general workflow for the synthesis and characterization of chromium(III) phosphate hydrates.

Applications in Drug Development and Research

While direct applications of chromium(III) phosphate in pharmaceuticals are not widespread, its properties make it a compound of interest for specific research and development areas. Its insolubility and the biological role of chromium(III) are key factors. Potential areas of interest include:

-

Drug Delivery: The insoluble nature of chromium(III) phosphate could be explored for the development of controlled-release formulations, where a therapeutic agent is incorporated into a phosphate matrix.

-

Biomaterials: As a component in composite materials for medical devices, where its stability and biocompatibility (of Cr(III)) could be advantageous.

-

Nutritional Supplements: Chromium(III) is an essential trace element, and while other forms are more common, research into the bioavailability of chromium from various phosphate salts could be relevant.

Safety and Handling

Chromium(III) compounds are generally considered to be significantly less toxic than chromium(VI) compounds. However, all chemicals should be handled with appropriate care. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when working with chromium(III) phosphate and its hydrates. All synthesis and handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) for the specific compound being used.

References

- 1. Chromium(III) phosphate - Wikipedia [en.wikipedia.org]

- 2. wholesale Chromium(III) phosphate tetrahydrate Powder- FUNCMATER [funcmater.com]

- 3. scbt.com [scbt.com]

- 4. chromium(III) phosphate | CAS#:7789-04-0 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. CHROMIUM(III) PHOSPHATE | 7789-04-0 [chemicalbook.com]

theoretical studies on the electronic structure of chromic phosphate

An In-Depth Technical Guide to Theoretical Studies on the Electronic Structure of Chromic Phosphate

Introduction

This compound (CrPO₄) is a compound of significant interest in materials science, catalysis, and as an electrode material. Understanding its fundamental electronic properties is crucial for optimizing its performance in various applications. Theoretical studies, primarily employing quantum mechanical calculations, provide invaluable insights into the electronic structure, bonding, and related properties that are often challenging to probe experimentally.

This guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of CrPO₄ and related transition metal phosphates. It is intended for researchers and scientists in materials science and computational chemistry, offering a summary of key findings, detailed computational methodologies, and the logical framework behind the choice of theoretical methods. The chromium ion (Cr³⁺) in CrPO₄ possesses a 3d³ electronic configuration, leading to strong electron correlation effects that present a significant challenge for standard theoretical models, necessitating more advanced computational techniques.

Theoretical Frameworks for Strongly Correlated Systems

The accurate theoretical description of transition metal compounds like CrPO₄ requires methods that can properly account for the strong on-site Coulomb repulsion of d-electrons.

-

Density Functional Theory (DFT) : DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. However, standard approximations to DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fail to accurately predict the properties of strongly correlated materials. For transition metal phosphates, these methods can incorrectly predict a metallic state or severely underestimate the band gap because they do not adequately capture electron localization.

-

DFT+U : To address the shortcomings of standard DFT for strongly correlated systems, the DFT+U method is frequently employed. This approach adds a Hubbard U term to the DFT functional, which better describes the on-site Coulombic repulsion of the localized d-electrons. The DFT+U method has been shown to be essential for correctly modeling the electronic and magnetic properties of related compounds like FePO₄, predicting the correct insulating ground state where standard GGA fails.[1][2][3] The choice of the U value is critical and can be determined empirically or through ab initio techniques.

-

Hybrid Functionals : Another advanced approach involves the use of hybrid functionals, such as HSE06. These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. This method can provide more accurate predictions of band gaps and electronic structure for a wide range of materials, including those with moderate to strong correlation. For instance, the HSE06 functional has been used to determine the electronic properties of related chromium phosphides.[4]

Typical Computational Workflow

The process of theoretically determining the electronic structure of a crystalline material like CrPO₄ follows a well-defined workflow. This involves defining the crystal structure, relaxing the atomic positions and lattice parameters, and then performing detailed calculations to extract electronic properties such as the band structure and density of states.

Caption: Standard workflow for computational electronic structure analysis.

Electronic Properties of CrPO₄ and Related Materials

Direct theoretical studies on pure CrPO₄ are sparse in the literature, but significant insights can be drawn from studies on isostructural compounds and materials containing Cr³⁺ in a similar coordination environment. The α-CrPO₄ structure is a key polymorph for which related data is available.[5]

Data Presentation

The following table summarizes key quantitative data from theoretical studies on materials related to this compound. It highlights the importance of the chosen computational method in determining properties like the band gap.

| Compound | Crystal Structure/Symmetry | Computational Method | Band Gap (eV) | Type | Magnetic Moment (μB/Cr) | Reference |

| CrP₄ | Monoclinic (C2/c) | HSE06 | 0.47 | Indirect | - | [4] |

| CrPS₄ | - | DFT+U | 1.34 | - | 2.78 | [6] |

| FePO₄ | Trigonal (Quartz-like) | GGA+U | > 2.0 | Insulator | - | [1] |

| LiFePO₄ | Olivine | GGA+U | 3.7 | Insulator | - | [2][3] |

Density of States (DOS)

The density of states provides information about the number of available electronic states at each energy level. For transition metal phosphates, the DOS is typically characterized by:

-

The valence band maximum (VBM) is often dominated by O 2p orbitals hybridized with P 3p orbitals.

-

The conduction band minimum (CBM) is primarily composed of the transition metal (Cr) 3d orbitals.

-

The localized Cr 3d states fall within the larger insulating gap formed by the O 2p and P 3p states.[7]

-

In related compounds like CrP₄, the states near the Fermi level are reported to be mainly contributed by the p-states of the phosphorus atoms.[4]

The correct energy placement and splitting of the Cr 3d bands are highly dependent on the treatment of electron correlation, underscoring the necessity of methods like DFT+U.

Detailed Computational Protocols

To ensure reproducibility and clarity, the methodologies employed in theoretical studies must be described in detail. Below are example protocols based on common practices for transition metal phosphates.

Protocol 1: DFT+U Calculation

This protocol is based on methodologies successfully applied to related iron phosphates.[1][2]

-

Software : A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Crystal Structure : Start with the experimentally determined crystallographic information file (CIF) for α-CrPO₄.

-

Functional : Use the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

-

Hubbard Correction : Apply the DFT+U correction to the Cr 3d states. A typical U value for chromium in oxides and phosphates ranges from 4 to 8 eV.[8] The specific value should be tested or taken from literature that validates it against experimental data.

-

Pseudopotentials : Employ projector augmented-wave (PAW) pseudopotentials to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff : Use a kinetic energy cutoff of at least 500 eV for the plane-wave basis set to ensure convergence.

-

k-point Sampling : Sample the Brillouin zone using a Monkhorst-Pack grid. For geometry optimization, a coarser grid (e.g., 4x4x4) may be sufficient, while a denser grid is needed for accurate DOS and band structure calculations.

-

Convergence Criteria : Set the electronic self-consistency loop to converge to 10⁻⁶ eV. For ionic relaxation, forces on all atoms should be less than 0.01 eV/Å.

-

Procedure : a. Perform a full relaxation of both lattice parameters and atomic positions. b. Using the relaxed structure, perform a static self-consistent calculation. c. For band structure, perform a non-self-consistent calculation along high-symmetry k-paths in the Brillouin zone. d. For DOS, perform a non-self-consistent calculation on a much denser k-point grid.

Logical Relationships in Method Selection

The choice of theoretical framework is paramount for obtaining physically meaningful results for strongly correlated systems. Standard DFT often fails, and applying corrections is a mandatory step in the logical workflow to achieve predictive accuracy.

Caption: Impact of electron correlation on method selection and accuracy.

Conclusion

The theoretical investigation of the electronic structure of this compound requires sophisticated computational methods that go beyond standard DFT. The strong electron correlation associated with the Cr 3d electrons necessitates the use of approaches like DFT+U or hybrid functionals to accurately predict its insulating nature and band gap. While direct computational data for CrPO₄ is limited, analysis of related chromium and iron phosphates provides a robust framework for understanding its properties. Future computational work should focus on applying these advanced methods to the various polymorphs of CrPO₄ to build a comprehensive electronic structure database, which can aid in the rational design of new materials for electronic and energy applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ceder.berkeley.edu [ceder.berkeley.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and reversible Li-ion intercalation of a novel chromium-doped iron phosphate with an α-CrPO4 structure - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A DFT + U Study on the Stability of Small CuN Clusters (N = 3–6 Atoms): Calculation of Phonon Frequencies | MDPI [mdpi.com]

Methodological & Application

protocol for preparing chromic phosphate anti-corrosive coatings

Application Notes: Chromic Phosphate Anti-Corrosive Coatings

This compound conversion coatings are chemically formed protective layers applied to metal substrates, primarily steel, aluminum, and zinc alloys.[1][2][3] These coatings serve as an excellent base for subsequent painting or powder coating, significantly enhancing adhesion and corrosion resistance.[4][5] The process, often referred to as phosphating or chromating, involves a chemical reaction between a dilute solution of phosphoric acid and chromic acid with the metal surface.[1][3] This reaction results in the formation of a thin, dense, and insoluble layer of crystalline or amorphous metal phosphates and chromium compounds.[6][7]

The primary function of the coating is to passivate the metal surface, providing a barrier against corrosive agents.[2][8] The inclusion of chromium compounds, particularly trivalent chromium, enhances this protective barrier.[7] The performance of a this compound coating is contingent on several factors, including the cleanliness of the substrate, the chemical composition and concentration of the phosphating solution, and the operational parameters such as temperature, pH, and immersion time.[3][4] While historically effective, formulations often contained hexavalent chromium, which is now under strict regulation due to its toxicity.[9][10] Modern formulations are increasingly based on trivalent chromium or are chromium-free.[2][11]

These coatings are integral in industries where high corrosion resistance and paint adhesion are critical, including automotive, aerospace, and construction.[2][12] The resulting layer is typically lightweight, with coating weights ranging from 0.2 to 2.0 g/m².[13]

Data Summary

The following tables summarize quantitative data related to the preparation and properties of this compound coatings, compiled from various experimental protocols.

Table 1: Example Formulations of Phosphating Solutions

| Component | Formulation 1 (Low-Temp Zinc Phosphate)[14] | Formulation 2 (Aluminum-Chromium Phosphate Binder)[15] | Formulation 3 (General Purpose)[16] |

| Phosphoric Acid (H₃PO₄) | 170-180 parts by weight | Main Reactant | Primary Component |

| Zinc Oxide (ZnO) | 48-52 parts by weight | - | - |

| Chromic Acid (CrO₃) | 0.8-1.2 parts by weight | Main Reactant | Sealing Agent |

| Aluminum Hydroxide (Al(OH)₃) | - | Main Reactant | - |

| Methanol (CH₃OH) | - | Reducing Agent | - |

| Sodium Nitrate (NaNO₃) | - | - | 20-80 g/L (Accelerator) |

| Nickel Carbonate (NiCO₃) | - | - | 1-15 g/L (Accelerator) |

| Water | 1700-1800 parts by weight | Solvent | Solvent |

| Other Additives | Ammonium molybdate, citric acid, sodium sulfate, bismuth molybdate | SiC, ZrB₂, Al₂O₃, ZrO₂ (Fillers/Stabilizers) | - |

Table 2: Typical Operating Parameters for Coating Application

| Parameter | Value Range | Purpose | Source |

| Application Method | Immersion, Spraying, Roll Coating | To apply the solution to the substrate | [1][3] |

| Temperature | Ambient to 185°F (85°C) | To control the rate of chemical reaction | [4][10] |

| Contact Time | 60 seconds to several minutes | To allow for uniform coating formation | [4][17] |

| pH | Acidic (specific value varies) | To facilitate the initial metal dissolution | [4][13] |

| Coating Weight | 200 - 2000 mg/m² | Indicates the amount of deposited material | [7][13] |

| Curing/Baking | ~300°C for 60 seconds | To dehydrate and harden the coating | [17] |

Table 3: Properties of Resulting this compound Coatings

| Property | Typical Value/Description | Significance | Source |

| Appearance | Grey to greenish-yellow, crystalline or amorphous | Varies with formulation; can be decorative | [1][6] |

| Dry Film Thickness | ~0.8 g/m² | Relates to coating weight and barrier protection | [17] |

| Structure | Microcrystalline, dense with low porosity for best corrosion resistance | Determines barrier properties and oil retention | [3] |

| Corrosion Resistance | Withstands >10 salt spray-high temp cycles | Key performance metric for protective coatings | [18] |

| Adhesion | Provides an excellent base for paints and organic coatings | Improves the durability of the final paint system | [2][13] |

| Electrical Properties | Can be formulated to be electrically insulating | Useful for applications like electrical steel sheets | [17] |

Experimental Protocols

The preparation of this compound coatings involves a multi-stage process. The following protocol is a generalized methodology. Specific concentrations and operating parameters should be optimized based on the substrate and desired coating properties as detailed in the tables above.

Stage 1: Substrate Pre-treatment

-

Alkaline Cleaning/Degreasing: Immerse the metal part in an alkaline cleaning solution to remove oils, grease, and other organic residues. This is a critical step as the phosphating reaction requires a chemically clean surface.[4]

-

Rinsing: Thoroughly rinse the part with clean water to remove any residual alkaline solution.

-

Acid Pickling/Deoxidation (if necessary): For parts with rust or scale, immerse in an acid pickling bath (e.g., dilute sulfuric or hydrochloric acid) to remove metal oxides.

-

Rinsing: Rinse again with clean water to remove all traces of the pickling acid.

-

Surface Activation (Optional): Immerse the part in an activation bath, often containing titanium compounds. This step promotes the formation of a finer, more uniform phosphate crystal structure.[3]

Stage 2: this compound Solution Preparation

-

Dilution: Begin by carefully diluting concentrated phosphoric acid with deionized water according to the desired formulation (e.g., a 1:10 dilution).[14] Allow the solution to stabilize.

-

Dissolution of Metal Salts: Slowly add and dissolve the primary metal salts, such as zinc oxide, into the diluted phosphoric acid.[14] This reaction is exothermic and requires stirring and cooling time.

-

Addition of Chromium and Accelerators: Once the base solution has stabilized, add the chromic acid and any other components like accelerators (e.g., sodium nitrate) or additives (e.g., citric acid).[14] Stir thoroughly until all components are fully dissolved to create the final phosphating solution.

Stage 3: Coating Application

-

Immersion/Spraying: Submerge the pre-treated metal part into the this compound bath or apply the solution via spraying.[1][3]

-

Process Control: Maintain the bath temperature, pH, and immersion time within the specified ranges (see Table 2).[4] The chemical reaction consumes protons at the metal surface, raising the local pH and causing the insoluble phosphate and chromium compounds to precipitate onto the part.[3]

Stage 4: Post-Treatment

-

Rinsing: Remove the part from the phosphating bath and rinse it with water to stop the reaction and remove unreacted chemicals.

-

Sealing/Final Rinse: Immerse the coated part in a final sealing solution. This is often a dilute chromic acid rinse, which seals the pores within the phosphate layer and significantly enhances corrosion resistance.[10][16] Chromium-free alternatives containing zirconium or titanium fluorides are also used.[7]

-

Drying/Curing: Dry the part using warm air. For certain applications, a final baking or curing step at elevated temperatures (e.g., 300°C) is performed to fully dehydrate and set the coating.[17] The part is now ready for oiling, painting, or powder coating.

Mandatory Visualization